REACTION_CXSMILES
|
C([O:3][C:4]1[C:12]2[CH:8]([C:9](O)([C:13]([O:15][CH2:16][CH3:17])=[O:14])[O:10][N:11]=2)[CH2:7][CH2:6][CH:5]=1)C>CCO.Cl>[O:3]=[C:4]1[C:12]2[C:8](=[C:9]([C:13]([O:15][CH2:16][CH3:17])=[O:14])[O:10][N:11]=2)[CH2:7][CH2:6][CH2:5]1
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling the solvent
|
Type
|
CUSTOM
|
Details
|
was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the crude solid was purified by flash chromatography on silica gel (eluant: AcOEt/Hexane 2/8)
|
Name
|
|
Type
|
product
|
Smiles
|
O=C1CCCC2=C(ON=C21)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.38 g | |
YIELD: PERCENTYIELD | 35% | |
YIELD: CALCULATEDPERCENTYIELD | 34.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |